molecular formula C12H17N5 B1481559 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098026-10-7

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1481559
CAS No.: 2098026-10-7
M. Wt: 231.3 g/mol
InChI Key: VADIJGNULQZMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse biological activities and potential therapeutic applications.

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain leukemia cell lines, indicating its potential as an anti-cancer agent . Additionally, it may affect cell proliferation, differentiation, and survival, depending on the cell type and context. Understanding these cellular effects is essential for evaluating the compound’s potential therapeutic benefits and risks.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in DNA replication or repair, thereby affecting cell proliferation and survival. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding how the compound exerts its effects and for developing targeted therapeutic strategies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its activity and potency. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell behavior and health. Understanding these temporal effects is important for optimizing the use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism. These interactions can have significant effects on cell function and health, highlighting the importance of understanding the compound’s role in metabolic pathways .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can affect energy production and apoptosis. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are then followed by trapping with various electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo selective functionalization and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-8-10(11(13)14)12-16(5-6-17(12)15-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADIJGNULQZMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=N)N)CC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 3
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 4
Reactant of Route 4
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 5
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 6
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.